Estramustine phosphate
Overview
Description
Estramustine phosphate is a chemotherapeutic agent and estrogen ester used primarily in the treatment of prostate cancer. It is a prodrug of estramustine and estromustine, which means it is metabolized in the body to produce these active compounds. This compound combines the properties of an estrogen and a nitrogen mustard alkylating agent, making it unique in its dual action against cancer cells .
Mechanism of Action
Target of Action
Estramustine phosphate primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen and can bind more selectively to active estrogen receptors .
Mode of Action
This compound is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the alkylation of DNA or other cellular components . This alkylation leads to DNA damage in rapidly dividing cancerous cells, causing cell death and ideally, tumor shrinkage .
Pharmacokinetics
This compound is readily absorbed from the gastrointestinal tract, with a bioavailability of 44–75% as estramustine and estromustine . It is metabolized in the liver and intestines into several metabolites, including estramustine, estromustine, estradiol, estrone, phosphoric acid, and normustine . The elimination half-life of this compound is approximately 1.27 hours . It is excreted in bile and feces .
Result of Action
The result of this compound’s action is the induction of apoptosis and cell death in rapidly dividing cells . This is achieved through the alkylation of DNA and other cellular components, leading to DNA strand breaks or miscoding events . This causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This may have obscured results from earlier clinical studies with this compound .
Biochemical Analysis
Biochemical Properties
Estramustine phosphate is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events .
Cellular Effects
This compound causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . It has demonstrated cytotoxic activity against human prostatic cancer cell lines and in animal models .
Molecular Mechanism
This compound is a combination of estradiol with nitrogen mustard . In vivo, the nitrogen-mustard moiety becomes active and participates in alkylation of DNA or other cellular components . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Temporal Effects in Laboratory Settings
This compound is a cytotoxic drug used in the treatment of advanced prostatic carcinoma . Side effects of this compound include nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications .
Dosage Effects in Animal Models
This compound has cytotoxic activity against human prostatic cancer cell lines and in animal models . Enlarged ventricles and neuronal pigmentation have been reported in monkeys treated with very high doses of this compound (20–140 mg/kg/day) for 3 to 6 months .
Metabolic Pathways
This compound is initially dephosphorylated in the GI tract, then hepatically oxidated and hydrolyzed to estramustine, estromustine (oxidized isomer of estramustine), estrone, and estradiol .
Transport and Distribution
This compound is selectively taken up by prostate cells . It is a prodrug of estramustine and estromustine in terms of its cytostatic effects and a prodrug of estradiol in relation to its estrogenic effects .
Subcellular Localization
This compound acts as a microtubule inhibitor through its metabolites, estramustine and estromustine, and has demonstrated cytotoxic activity in vitro . It interferes with microtubule dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estramustine phosphate is synthesized by linking estradiol with a nitrogen mustard moiety. The synthesis involves the reaction of estradiol with the acid chloride of normustine, which is prepared by treating the amine (ClCH2CH2)2NH with phosgene. This reaction occurs in the presence of a base, resulting in the formation of estramustine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure the safety and efficacy of the drug .
Chemical Reactions Analysis
Types of Reactions
Estramustine phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed to release estramustine and phosphoric acid.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments, such as within the body.
Alkylation: Requires the presence of the nitrogen mustard moiety, which becomes active in vivo.
Major Products Formed
Hydrolysis: Produces estramustine and phosphoric acid.
Alkylation: Results in DNA strand breaks and cellular apoptosis.
Scientific Research Applications
Estramustine phosphate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: Used to study the mechanisms of prostate cancer and to develop new treatments.
Cell Biology: Employed to investigate the effects of DNA alkylation and cell cycle disruption.
Pharmacology: Utilized to understand the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.
Comparison with Similar Compounds
Estramustine phosphate is unique due to its dual action as an estrogen and alkylating agent. Similar compounds include:
Estradiol sulfate: An estrogen ester without alkylating properties.
Estradiol valerate: Another estrogen ester used in hormone replacement therapy.
Cyclophosphamide: A nitrogen mustard alkylating agent without estrogenic properties.
This compound stands out because it combines the properties of both estrogen and alkylating agents, making it particularly effective in targeting hormone-sensitive cancers .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOJJHRTBFFOF-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048667 | |
Record name | Estramustine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-15-0 | |
Record name | Estramustine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4891-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estramustine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estramustine phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ESTRAMUSTINE PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Estramustine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRAMUSTINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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